(2R)-1-[(4S)-4,5-dihydro-4-(phenylMethyl)-2-oxazolyl]-2-(diphenylphosphino)-Ferrocene
Description
This compound (CAS: 163169-12-8) is a chiral ferrocene-based ligand featuring an oxazoline ring and a diphenylphosphino group. Its molecular formula is C₃₁H₂₆FeNOP, with a molecular weight of 481.36 g/mol and a purity of 98% . The stereochemistry at the ferrocene backbone (2R) and oxazoline ring (4S) enables its use as a bidentate ligand in asymmetric catalysis, particularly in transition-metal-catalyzed reactions like hydrogenation and cross-coupling . The phenylmethyl substituent on the oxazoline provides moderate steric bulk, balancing enantioselectivity and reactivity .
Properties
CAS No. |
163169-14-0 |
|---|---|
Molecular Formula |
C10H4Cl2N2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-1-[(4S)-4,5-dihydro-4-(phenylMethyl)-2-oxazolyl]-2-(diphenylphosphino)-Ferrocene typically involves the following steps:
Formation of the Oxazoline Ring: The oxazoline ring is synthesized from an amino alcohol and a carboxylic acid derivative. This step often requires the use of dehydrating agents such as thionyl chloride or phosphorus trichloride.
Attachment to the Ferrocene Backbone: The oxazoline ring is then attached to the ferrocene backbone through a nucleophilic substitution reaction. This step may involve the use of a base such as sodium hydride to deprotonate the oxazoline, facilitating its attachment to the ferrocene.
Introduction of the Phosphine Group: The final step involves the introduction of the diphenylphosphino group. This is typically achieved through a palladium-catalyzed cross-coupling reaction, such as the Buchwald-Hartwig amination.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as column chromatography and recrystallization are employed to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(2R)-1-[(4S)-4,5-dihydro-4-(phenylMethyl)-2-oxazolyl]-2-(diphenylphosphino)-Ferrocene: undergoes various types of chemical reactions, including:
Oxidation: The ferrocene moiety can be oxidized to ferrocenium ion using oxidizing agents like ferric chloride or ceric ammonium nitrate.
Reduction: The oxazoline ring can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The phosphine group can participate in substitution reactions, particularly in the formation of metal-phosphine complexes.
Common Reagents and Conditions
Oxidation: Ferric chloride, ceric ammonium nitrate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Palladium catalysts, bases like sodium hydride.
Major Products
Oxidation: Ferrocenium ion derivatives.
Reduction: Amino-ferrocene derivatives.
Substitution: Metal-phosphine complexes.
Scientific Research Applications
Key Properties
- Molecular Formula : C23H23FeN1O1P2
- Molecular Weight : 426.36 g/mol
- Melting Point : 164–165 °C
Asymmetric Catalysis
One of the primary applications of (2R)-1-[(4S)-4,5-dihydro-4-(phenylMethyl)-2-oxazolyl]-2-(diphenylphosphino)-ferrocene is in asymmetric catalysis. The compound acts as a chiral ligand in various transition metal-catalyzed reactions, enhancing enantioselectivity and reaction rates.
Case Study: Asymmetric Hydrosilylation
Research demonstrated that this compound effectively catalyzes the hydrosilylation of ketones and imines with high enantioselectivity. In experiments using rhodium and iridium catalysts, yields exceeded 90% with enantiomeric excesses greater than 95% .
Material Science
The unique properties of ferrocene derivatives make them suitable for applications in material science, particularly in the development of redox-active materials.
Data Table: Properties of Ferrocene-Based Materials
| Property | Value |
|---|---|
| Redox Potential | Varies with substituents |
| Thermal Stability | High |
| Solubility | Varies (solvent-dependent) |
These materials are utilized in creating conductive polymers and sensors due to their stability and electrical properties.
Medicinal Chemistry
Ferrocene derivatives have shown promise in medicinal chemistry, particularly as potential anticancer agents and antibacterial compounds.
Case Study: Anticancer Activity
Studies have indicated that ferrocene-based compounds exhibit cytotoxic effects against various cancer cell lines. For instance, compounds synthesized from this compound demonstrated significant activity against breast cancer cells with IC50 values in the low micromolar range .
Bio-sensing Applications
The electrochemical properties of ferrocene derivatives allow their use as bio-sensors for detecting biological molecules.
Data Table: Performance Metrics of Ferrocene-Based Sensors
| Sensor Type | Detection Limit | Response Time |
|---|---|---|
| Glucose Sensor | 0.5 mM | 5 seconds |
| DNA Sensor | 10 nM | 10 seconds |
These sensors leverage the redox properties of ferrocene to provide rapid and sensitive detection methods for biomolecules.
Mechanism of Action
The mechanism by which (2R)-1-[(4S)-4,5-dihydro-4-(phenylMethyl)-2-oxazolyl]-2-(diphenylphosphino)-Ferrocene exerts its effects is primarily through its role as a ligand in catalytic processes. The compound coordinates with metal centers, forming complexes that facilitate various chemical transformations. The chiral environment provided by the oxazoline and phosphine groups induces enantioselectivity in the reactions.
Comparison with Similar Compounds
Structural Analogues with Modified Stereochemistry
- (2S)-1-[(4R)-4,5-Dihydro-4-phenylmethyl-2-oxazolyl]-2-(diphenylphosphino)ferrocene (CAS: 2256046-71-4): This compound is the stereoisomer of the target ligand, with inverted configurations at both the ferrocene (2S) and oxazoline (4R) positions. Studies suggest that such stereochemical inversions significantly alter the spatial arrangement around the metal center, impacting enantioselectivity in catalytic reactions .
Analogues with Varied Oxazoline Substituents
- However, this may compromise enantioselectivity in sterically demanding reactions .
- (R)-4-tert-Butyl-2-[(SP)-2-(diphenylphosphino)ferrocenyl]-2-oxazoline (CAS: 779628): The tert-butyl group introduces greater steric hindrance, often leading to higher enantiomeric excess (ee ≥99%) in asymmetric hydrogenations. Its molecular weight (495.37 g/mol) and rigid structure make it suitable for reactions requiring extreme stereocontrol .
Simplified Derivatives Without Phosphino Groups
- [(4S)-4,5-Dihydro-4-phenyl-2-oxazolyl]ferrocene (CAS: 162157-04-2): This ligand lacks the diphenylphosphino group, rendering it monodentate. Its simpler structure (molecular weight: 331.20 g/mol) limits coordination versatility but serves as a precursor for synthesizing advanced ligands .
Non-Ferrocene Oxazole Derivatives
- 2-[2-(Diphenylphosphino)phenyl]-4,5-dihydro-4-(phenylmethyl)-Oxazole (C₃₂H₂₇NOP): This non-ferrocene analogue (molecular weight: 485.54 g/mol) exhibits distinct electronic properties due to the absence of the iron center. It is less commonly used in catalysis but finds applications in photophysical studies .
Comparative Data Table
Biological Activity
The compound (2R)-1-[(4S)-4,5-dihydro-4-(phenylMethyl)-2-oxazolyl]-2-(diphenylphosphino)-Ferrocene is a chiral organometallic compound that incorporates a ferrocene backbone. This structure is characterized by its unique electronic properties and structural versatility, making it a subject of interest in medicinal chemistry and catalysis. The biological activity of this compound is not extensively documented, but its structural features suggest potential pharmacological properties.
Chemical Structure and Properties
The compound features:
- Ferrocene Core : A stable organometallic structure consisting of two cyclopentadienyl anions bound to an iron cation.
- Diphenylphosphino Group : This group can participate in various coordination chemistry reactions.
- Oxazoline Moiety : Known for its role in nucleophilic attacks and as a ligand in metal-catalyzed transformations.
The molecular formula is with a CAS number of 163169-14-0. The compound's synthesis typically involves multi-step organic reactions, including refluxing and chromatography for purification .
Case Studies and Research Findings
-
Anticancer Activity :
- Research on ferrocene derivatives has shown promising results in anticancer applications. For instance, compounds with similar phosphine functionalities have demonstrated cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation .
- Antimicrobial Properties :
- Enzyme Inhibition :
Data Table: Biological Activities of Ferrocene Derivatives
Q & A
Q. What are the key considerations for optimizing the synthesis of this compound to achieve high enantiomeric purity?
- Methodological Answer : Synthesis optimization requires stringent control of stereochemistry at both the oxazolyl (4S) and ferrocene (2R) centers. Key steps include:
- Using chiral auxiliaries or catalysts during oxazoline ring formation to enforce the (4S) configuration .
- Employing temperature-controlled reactions (e.g., −78°C for lithiation steps) to minimize racemization .
- Purification via column chromatography with chiral stationary phases or recrystallization in solvents like hexane/ethyl acetate to isolate enantiomerically pure fractions .
Data Reference : Purity levels ≥98% are achievable, as validated by suppliers using HPLC with chiral columns .
Q. Which analytical techniques are most reliable for confirming stereochemistry and purity?
- Methodological Answer :
- NMR Spectroscopy : and NMR can resolve diastereotopic protons and phosphorus environments, confirming the (2R,4S) configuration .
- X-ray Crystallography : Tools like SIR97 enable precise determination of crystal structures, resolving ambiguities in stereochemical assignments .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular formula and isotopic patterns, especially for deuterated analogs .
Example : The crystal structure of a related ferrocenyl oxazole (Acta Cryst. E62, m719–m720) confirmed configurations via X-ray .
Q. How does the phenylmethyl substituent on the oxazolyl ring influence steric and electronic properties?
- Methodological Answer :
- Steric Effects : The bulky phenylmethyl group at the 4S position creates a chiral pocket, critical for asymmetric catalysis. Computational modeling (e.g., DFT) can quantify steric hindrance using Tolman cone angles .
- Electronic Effects : Electron-donating diphenylphosphino groups enhance π-backbonding in metal complexes, which is probed via cyclic voltammetry or IR spectroscopy of CO-stretching frequencies in catalytic intermediates .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported catalytic activity data for asymmetric hydrogenation?
- Methodological Answer : Discrepancies often arise from:
- Substrate Scope : Test the compound across diverse substrates (e.g., α,β-unsaturated ketones vs. imines) to identify selectivity trends .
- Reaction Conditions : Compare turnover frequencies (TOF) under varying pressures (H), temperatures, and solvent polarities .
- Characterization Gaps : Ensure intermediates are characterized by NMR to rule out phosphine oxidation, which deactivates catalysts .
Case Study : A related (S)-iPr-PHOX ligand showed improved enantioselectivity in polar aprotic solvents (e.g., THF vs. toluene) .
Q. What computational methods are recommended to model substituent effects in this ferrocene derivative?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict reactivity in metal coordination .
- Molecular Dynamics (MD) : Simulate ligand-substrate interactions in catalytic pockets to optimize steric bulk .
- Docking Studies : Use software like AutoDock to model binding affinities with transition-metal centers (e.g., Pd, Rh) .
Data Reference : DFT studies on analogous ferrocenyl phosphines revealed tunable electronic properties via substituent variation .
Q. How can researchers address low yields in multi-step syntheses of this compound?
- Methodological Answer :
- Stepwise Monitoring : Use TLC or inline IR to identify bottlenecks (e.g., oxazoline ring closure vs. phosphine coupling) .
- Protecting Groups : Temporarily protect reactive sites (e.g., phosphine with borane adducts) to prevent side reactions .
- Scale-Up Adjustments : Replace air-sensitive reagents (e.g., n-BuLi) with stable alternatives (e.g., LDA) in large-scale reactions .
Example : A patent synthesis achieved 55% yield via optimized lithiation and quenching steps .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
